molecular formula C12H21NO4 B1476936 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid CAS No. 1994828-77-1

4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1476936
CAS No.: 1994828-77-1
M. Wt: 243.3 g/mol
InChI Key: QAPUGDKZOMMXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles, containing one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the ethoxymethyl and oxobutanoic acid groups. Piperidines can be synthesized through a variety of methods, including cyclization and multicomponent reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the oxobutanoic acid group. Piperidines are known to participate in a variety of chemical reactions, including hydrogenation, cyclization, and multicomponent reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid are often synthesized through reactions like the Knoevenagel condensation or amidation, followed by characterization through techniques such as NMR, Mass spectra, and X-ray diffraction. These processes yield detailed information on the molecular and crystal structure of the compounds, essential for understanding their physical and chemical properties (Kariyappa et al., 2016).

Antimicrobial and Antioxidant Activities

Similar structures have been evaluated for their antimicrobial and antioxidant activities, showcasing their potential in developing new therapeutic agents. For example, derivatives synthesized through reactions involving piperidine and various aldehydes have shown promising in vitro antimicrobial and antioxidant susceptibilities, indicating their usefulness in pharmaceutical research (Kumar et al., 2016) and (Stanchev et al., 2009).

Fluorescent Probes for Medical Diagnosis

Compounds with ethoxymethylpiperidin-1-yl groups have been utilized in the synthesis of fluorescent probes for β-amyloids, offering tools for the molecular diagnosis of Alzheimer’s disease. This application demonstrates the compound's relevance in creating diagnostic aids based on its ability to bind with specific biomolecules, providing a non-invasive technique for detecting diseases at the molecular level (Fa et al., 2015).

Crystallographic Studies

Research on related compounds often involves crystallography to elucidate their molecular conformation and intermolecular interactions. This knowledge is crucial for designing molecules with desired properties, such as improved solubility or enhanced interaction with biological targets. For instance, crystal structure analysis of ethoxycarbonylpiperazin-1-yl benzoic acid derivatives provides insights into the spatial arrangement and potential reactivity of these molecules (Faizi et al., 2016).

Hybrid Compound Synthesis

The synthesis of hybrid compounds, which incorporate pharmacophoric fragments of different bioactive molecules, is another area of research. Such compounds are designed to target multiple biological pathways or exhibit combined properties for enhanced therapeutic effects. The use of piperidine and related structures in creating these hybrids suggests their versatility in medicinal chemistry (Ivanova et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperidine derivatives are used in pharmaceuticals, where they can interact with various biological targets .

Properties

IUPAC Name

4-[2-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-17-9-10-5-3-4-8-13(10)11(14)6-7-12(15)16/h10H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUGDKZOMMXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.